molecular formula C10H14ClNO2 B2618008 2-(3-Isopropylpyridin-2-yl)acetic acid hydrochloride CAS No. 2197057-17-1

2-(3-Isopropylpyridin-2-yl)acetic acid hydrochloride

Cat. No.: B2618008
CAS No.: 2197057-17-1
M. Wt: 215.68
InChI Key: WRRMBLBERMZUHJ-UHFFFAOYSA-N
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Description

2-(3-Isopropylpyridin-2-yl)acetic acid hydrochloride is a pyridine-derived organic compound characterized by a pyridine ring substituted with an isopropyl group at the 3-position and an acetic acid moiety at the 2-position, further modified as a hydrochloride salt. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic and pharmacological research.

Key properties inferred from related compounds:

  • Molecular formula: Likely C₁₀H₁₄ClNO₂ (assuming the pyridine backbone with an isopropyl group).
  • Functional groups: Pyridine ring (aromatic, basic), acetic acid (carboxylic acid), isopropyl (hydrophobic substituent).

Properties

IUPAC Name

2-(3-propan-2-ylpyridin-2-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7(2)8-4-3-5-11-9(8)6-10(12)13;/h3-5,7H,6H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRMBLBERMZUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CC=C1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropylpyridin-2-yl)acetic acid hydrochloride typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3-isopropylpyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Isopropylpyridin-2-yl)acetic acid hydrochloride may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropylpyridin-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Isopropylpyridin-2-yl)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-Isopropylpyridin-2-yl)acetic acid hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural, physicochemical, and functional attributes of 2-(3-Isopropylpyridin-2-yl)acetic acid hydrochloride with analogous pyridine and acetic acid derivatives.

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Solubility (Water) Toxicity (GHS Classification) Primary Applications
2-(3-Isopropylpyridin-2-yl)acetic acid hydrochloride* Not specified C₁₀H₁₄ClNO₂ 215.68 g/mol† Pyridine, isopropyl, HCl salt High (inferred) Not reported Synthetic intermediate, ligand
2-(Pyridin-3-yl)acetic acid 501-81-5 C₇H₇NO₂ 137.14 g/mol Pyridine, acetic acid Moderate Acute Toxicity Cat. 4 (oral, dermal, inhalation) Organic synthesis, research
2-(Pyridin-3-yl)acetic acid hydrochloride 6419-36-9 C₇H₈ClNO₂ 173.60 g/mol Pyridine, acetic acid, HCl salt High Not reported Pharmaceutical intermediates
2-(Morpholin-4-yl)acetic acid hydrochloride 89531-58-8 C₆H₁₂ClNO₃ 181.62 g/mol Morpholine, acetic acid, HCl salt High Not reported Organic synthesis, ligand studies
2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide Not specified C₇H₇ClN₂O₂ 186.60 g/mol Pyridine, chloro, hydroxy Low Not reported Antimicrobial agent research

*Inferred data; †Calculated based on structural similarity.

Structural and Functional Differences

Core Backbone: The target compound and 2-(Pyridin-3-yl)acetic acid hydrochloride share a pyridine-acetic acid backbone but differ in substituent positions (isopropyl at pyridine-3 vs. acetic acid at pyridine-3). 2-(Morpholin-4-yl)acetic acid hydrochloride replaces the pyridine ring with a morpholine ring, introducing oxygen and altering electronic properties. This makes it more polar and suitable for hydrogen-bonding interactions in coordination chemistry .

Hydrochloride Salt vs. Free Acid :

  • The hydrochloride form of pyridine derivatives (e.g., CAS 6419-36-9) shows higher aqueous solubility compared to free acids (e.g., CAS 501-81-5), critical for reaction efficiency in polar solvents .

Toxicity Profiles :

  • 2-(Pyridin-3-yl)acetic acid (CAS 501-81-5) is classified under GHS Category 4 for acute toxicity via oral, dermal, and inhalation routes, necessitating stringent safety protocols during handling . Data for the hydrochloride derivatives remain unreported but may require similar precautions.

Biological Activity

2-(3-Isopropylpyridin-2-yl)acetic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an isopropyl group and an acetic acid moiety. Its chemical structure can be represented as follows:

C12H16N2O2HCl\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{HCl}

This structure is significant for its interaction with various biological targets.

The biological activity of 2-(3-Isopropylpyridin-2-yl)acetic acid hydrochloride is primarily attributed to its ability to modulate specific receptors and enzymes in biological systems. Preliminary studies suggest that it may interact with:

  • Cyclooxygenase (COX) Enzymes : Similar compounds have shown inhibition of COX-1 and COX-2, which are critical in inflammatory processes .
  • Glutamate Receptors : Some derivatives exhibit activity as negative allosteric modulators at mGlu5 receptors, indicating potential neuroprotective effects .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-(3-Isopropylpyridin-2-yl)acetic acid hydrochloride and related compounds.

Study Biological Activity IC50/ED50 Values Notes
Study 1COX-2 InhibitionIC50 = 0.04 μmolComparable to celecoxib
Study 2Anti-inflammatory EffectsED50 = 9.17 μmolSimilar efficacy to indomethacin
Study 3mGlu5 ModulationNot specifiedPotential for neuroprotection

Case Studies

Several case studies have explored the therapeutic potential and safety profiles of compounds similar to 2-(3-Isopropylpyridin-2-yl)acetic acid hydrochloride. These studies provide insights into its efficacy and mechanisms:

  • Anti-inflammatory Effects : A study utilizing carrageenan-induced paw edema models demonstrated significant anti-inflammatory effects, suggesting that the compound could be beneficial in treating inflammatory conditions.
  • Neuroprotective Properties : Research on related compounds indicated that modulation of mGlu5 receptors could lead to reduced neuroinflammation and protection against neuronal damage in models of neurodegenerative diseases.

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-Isopropylpyridin-2-yl)acetic acid hydrochloride, and how can reaction conditions be optimized for higher yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common route involves reacting 3-isopropylpyridine derivatives with chloroacetic acid in the presence of a catalyst (e.g., Lewis acids) and polar aprotic solvents (e.g., DMF or acetonitrile) under reflux . Optimization strategies include:

  • Catalyst screening : Testing alternatives like zinc chloride or iodine for improved regioselectivity.
  • Solvent selection : Using solvents with high dielectric constants to stabilize transition states.
  • Temperature control : Maintaining reflux temperatures (80–120°C) to balance reaction rate and byproduct formation.
    Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography enhances purity (>98%) .

Q. What safety precautions are critical when handling 2-(3-Isopropylpyridin-2-yl)acetic acid hydrochloride?

The compound poses hazards including severe eye irritation (H319), respiratory irritation (H335), and potential organ toxicity . Critical precautions:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.
  • Spill management : Neutralize with sand or vermiculite; avoid water to prevent aerosolization .

Q. Which analytical techniques validate the purity and structural integrity of this compound?

  • HPLC : Baseline separation using C18 columns (acetonitrile/0.1% TFA mobile phase) confirms purity >98% .
  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: pyridine protons (δ 7.5–8.5 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and acetate CH₂ (δ 3.8–4.2 ppm) .
  • Mass spectrometry : ESI-MS (positive mode) detects [M+H]⁺ at m/z 228.1 (free acid) and 264.5 (hydrochloride) .

Advanced Research Questions

Q. How does the hydrochloride salt form influence solubility and bioavailability compared to the free acid?

The hydrochloride salt enhances aqueous solubility due to ionic dissociation, improving bioavailability for in vitro assays (e.g., cell culture or enzyme studies). Solubility tests in PBS (pH 7.4) show >50 mg/mL for the salt vs. <5 mg/mL for the free acid . This property is critical for pharmacokinetic studies requiring physiological pH compatibility.

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies in biological activity (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:

  • Impurity profiles : Trace solvents (e.g., DMF) or byproducts (e.g., diastereomers) can interfere. Use orthogonal purity checks (HPLC, TLC).
  • Assay conditions : Standardize buffer pH, temperature, and incubation times. For example, MMP3 inhibition assays show pH-dependent activity (optimal at pH 6.5–7.0) .
  • Target specificity : Perform counter-screens against related enzymes (e.g., MMP2/9) to confirm selectivity .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

The pyridine ring’s electron-withdrawing effect activates the adjacent acetate group for nucleophilic attacks. For example:

  • Amidation : Reacts with primary amines (e.g., benzylamine) in DMF at 60°C to form stable amide derivatives .
  • Esterification : Catalyzed by DCC/DMAP in dichloromethane to yield esters for prodrug development.
    Kinetic studies (via LC-MS monitoring) reveal second-order dependence on amine concentration, suggesting a two-step mechanism .

Q. How can derivative synthesis expand its application in drug discovery?

  • Bioisosteric replacement : Substitute the isopropyl group with cyclopropyl or trifluoromethyl to modulate lipophilicity (logP) and target binding .
  • Prodrug design : Esterify the carboxylate group (e.g., ethyl ester) to enhance membrane permeability, with in situ hydrolysis releasing the active form .
  • Metal complexes : Coordinate with transition metals (e.g., Cu²⁺) for antimicrobial or catalytic applications .

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